molecular formula C5HBr2ClOS B13578102 3,5-Dibromothiophene-2-carbonyl chloride

3,5-Dibromothiophene-2-carbonyl chloride

Cat. No.: B13578102
M. Wt: 304.39 g/mol
InChI Key: JBVNZKXQPUTMJG-UHFFFAOYSA-N
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Description

3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:

BrBr\text{Br} \quad \text{Br} BrBr

\quad | \quad | ∣∣

C=SCl\text{C} = \text{S} \quad \text{Cl} C=SCl

It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.

Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.

Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

    Reduction: Reduction of the carbonyl chloride group can yield different derivatives.

Common Reagents and Conditions::

    Bromine (Br₂): Used for bromination reactions.

    Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.

    Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.

Scientific Research Applications

3,5-Dibromothiophene-2-carbonyl chloride finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: In the design of conductive polymers and optoelectronic materials.

    Chemical Sensors: Due to its sensitivity to certain analytes.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In conductive polymers, it contributes to charge transport.
  • In chemical sensors, it interacts with target molecules, leading to measurable responses.

Comparison with Similar Compounds

While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.

Properties

Molecular Formula

C5HBr2ClOS

Molecular Weight

304.39 g/mol

IUPAC Name

3,5-dibromothiophene-2-carbonyl chloride

InChI

InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H

InChI Key

JBVNZKXQPUTMJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C(=O)Cl)Br

Origin of Product

United States

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